Methyl 2-((4-bromophenoxy)methyl)benzoate
Overview
Description
Methyl 2-((4-bromophenoxy)methyl)benzoate is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromophenoxy group attached to the benzoate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-bromophenoxy)methyl)benzoate typically involves the esterification of 2-(4-bromophenoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: 2-(4-Bromophenoxymethyl)benzoic acid.
Reduction: 2-(4-Bromophenoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-bromophenoxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-((4-bromophenoxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release the active benzoic acid derivative. These interactions and transformations are crucial for the compound’s biological activity and its effectiveness in various applications .
Comparison with Similar Compounds
- Methyl 2-bromobenzoate
- Methyl 4-bromobenzoate
- Methyl 2-(4-chlorophenoxymethyl)benzoate
Comparison: Methyl 2-((4-bromophenoxy)methyl)benzoate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and physical properties. Compared to Methyl 2-bromobenzoate and Methyl 4-bromobenzoate, it has enhanced reactivity in substitution reactions due to the electron-withdrawing effect of the bromine atom. Additionally, the presence of the phenoxy group increases its solubility in organic solvents, making it more versatile in various applications.
Properties
IUPAC Name |
methyl 2-[(4-bromophenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)14-5-3-2-4-11(14)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYBCDMALTFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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